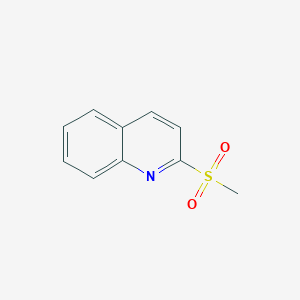

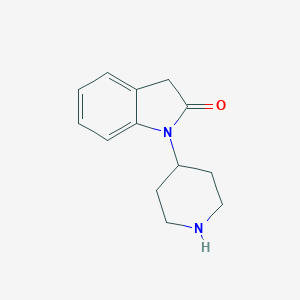

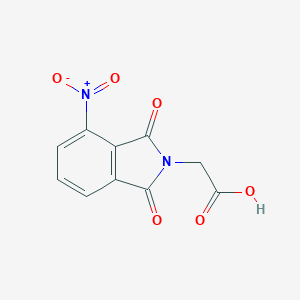

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Overview

Description

The compound "1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one" is a chemical structure that is part of a broader class of compounds involving indole and piperidine moieties. These structures are of significant interest due to their potential biological activities and applications in medicinal chemistry. The papers provided discuss various derivatives and analogs of this compound, highlighting their synthesis, molecular structure, and potential applications.

Synthesis Analysis

The asymmetric organocatalytic synthesis of bisindole-piperidine-amino acid hybrids is described, which can be obtained from 3-vinyl indoles with imino esters. This process uses a chiral phosphoric acid catalyst and can achieve yields up to 70% and enantiomeric excesses up to 99% . Another synthesis method involves the Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound, leading to the formation of a novel quinolinone derivative with a piperidinyl moiety . Additionally, the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives is achieved through N-alkylation of racemic indole derivatives, with systematic studies confirming the absolute configuration of the enantiomers .

Molecular Structure Analysis

Crystallographic studies have been employed to determine the molecular structure of these compounds. For instance, novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was characterized by X-ray crystallography, revealing intermolecular interactions within the crystal lattice . Dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] were also crystallized and analyzed, showing intermolecular hydrogen bonding in their structures . The absolute configuration of various enantiomeric pure indole derivatives was determined using single crystal X-ray crystallography .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions involving "this compound" itself. However, the synthesis methods described for related compounds involve reactions such as Michael addition and N-alkylation, which are fundamental in constructing the piperidine and indole frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred through various spectroscopic and computational methods. Density functional theory (DFT) calculations provide insights into molecular geometry, electrostatic potential, and vibrational analysis, which correlate well with experimental data . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] have been calculated, indicating electrophilic and nucleophilic sites and suggesting good stability and chemical hardness . NMR spectroscopy, including 1H and 13C NMR, is used to characterize the synthesized compounds and analyze their conformations .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids, including those related to 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one, have been a focal point of organic synthesis research. The review by Taber and Tirunahari (2011) on indole synthesis presents a comprehensive classification of all known indole synthesis methods, emphasizing the chemical strategies and the historical development of indole chemistry. This work is crucial for understanding the synthetic pathways that might be applied to or derived from this compound, showcasing the compound's relevance in the synthesis of complex organic molecules (Taber & Tirunahari, 2011).

Piperidine Alkaloids and Medicinal Importance

The pharmacological significance of piperidine alkaloids, which are structurally related to this compound, is highlighted in the research on Piper species. These alkaloids have been noted for their extensive therapeutic potential. A review on the chemistry and pharmacology of piperidine alkaloids from the genus Pinus and related genera by Singh et al. (2021) elucidates the medicinal importance of piperidine compounds. It underlines their broad therapeutic applications, from analgesic to anticancer activities, indicating potential research directions for this compound in pharmaceutical sciences (Singh et al., 2021).

Bioactive Compounds Production by Endophytes in Piper Species

The study on endophytes producing bioactive compounds from Piper spp. by Mitra et al. (2021) discusses how microbial endophytes in plants of the Piper genus can produce secondary metabolites, including piperidine and related compounds. This research suggests avenues for biotechnological applications of this compound, exploring its potential production through biotechnological means and its implications in developing novel bioactive compounds (Mitra et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the immune response, particularly in the process of inflammation.

Mode of Action

This compound interacts with the NLRP3 inflammasome by binding to it . This binding inhibits the activation of the NLRP3 inflammasome, thereby preventing the release of the pro-inflammatory cytokine IL-1β in differentiated THP-1 cells .

Biochemical Pathways

The compound’s action primarily affects the inflammatory pathway . By inhibiting the activation of the NLRP3 inflammasome, it prevents the maturation and release of IL-1β, a key player in the inflammatory response . This can have downstream effects on various processes that are regulated by inflammation.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of NLRP3 inflammasome activation and the subsequent decrease in IL-1β release . This can lead to a reduction in inflammation, which may be beneficial in the treatment of various inflammatory diseases.

properties

IUPAC Name |

1-piperidin-4-yl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYDAPQCHWQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80920333 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90536-91-7, 16223-25-9 | |

| Record name | 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

![4,9-Dimethylnaphtho[2,3-b]thiophene](/img/structure/B98931.png)